Pentafluorophenyl pyridine-2-sulfonate
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Overview
Description
Pentafluorophenyl pyridine-2-sulfonate is a chemical compound with the molecular formula C11H4F5NO3S and a molecular weight of 325.22 g/mol . It is known for its high reactivity and is used in various chemical reactions and applications. The compound is characterized by the presence of a pentafluorophenyl group and a pyridine-2-sulfonate group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentafluorophenyl pyridine-2-sulfonate can be synthesized through the reaction of pentafluorophenol with pyridine-2-sulfonyl chloride under basic conditions . The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the sulfonate ester. The reaction is carried out at room temperature and yields the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The process may involve optimization of reaction parameters to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenyl pyridine-2-sulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound is highly reactive towards nucleophiles, leading to substitution reactions where the pentafluorophenyl group is replaced by other nucleophiles.
Elimination-Addition Pathway: In reactions with amines, the compound follows an elimination-addition mechanism.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines and thiols.
Reaction Conditions: Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from reactions with this compound depend on the nucleophile used. For example, reactions with amines yield sulfonamide derivatives, while reactions with thiols produce thioether derivatives.
Scientific Research Applications
Pentafluorophenyl pyridine-2-sulfonate is utilized in various scientific research applications, including:
Organic Synthesis: The compound is used as a reagent in the synthesis of complex organic molecules.
Material Science: It is employed in the modification of surfaces and the preparation of functional materials.
Bioconjugation: The compound is used to attach biomolecules to surfaces or other molecules through covalent bonding.
Mechanism of Action
The mechanism of action of pentafluorophenyl pyridine-2-sulfonate involves nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient aromatic ring of the pentafluorophenyl group is highly susceptible to nucleophilic attack, leading to the displacement of the fluorine atoms . This mechanism is facilitated by the presence of electron-withdrawing groups, which stabilize the transition state and enhance the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Pentafluorophenyl Esters: These compounds share the pentafluorophenyl group and exhibit similar reactivity in nucleophilic substitution reactions.
Sulfonate Esters: Compounds such as methyl and ethyl sulfonates also undergo nucleophilic substitution but lack the enhanced reactivity provided by the pentafluorophenyl group.
Uniqueness
Pentafluorophenyl pyridine-2-sulfonate is unique due to its combination of the pentafluorophenyl group and the pyridine-2-sulfonate group, which together provide high reactivity and versatility in various chemical reactions. This makes it a valuable reagent in both research and industrial applications.
Biological Activity
Pentafluorophenyl pyridine-2-sulfonate (PFPS) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis of this compound
PFPS can be synthesized through a reaction involving pentafluorophenol and pyridine-2-sulfonyl chloride. The process typically requires a base such as triethylamine to facilitate the formation of the sulfonate ester. The reaction has been reported to yield PFPS in a good yield of approximately 76% under optimized conditions .
Antiviral Properties
Research has indicated that various sulfonate esters, including PFPS, exhibit antiviral activity. Specifically, compounds derived from PFPS have been evaluated for their efficacy against HIV-1. A collection of isoxazolidinyl PFPS sulfonate esters demonstrated anti-HIV-1 activity at micromolar concentrations, suggesting that PFPS could be a valuable lead compound for the development of antiviral agents .
Antitumor Activity
PFPS and related compounds have shown promise in antitumor applications. In vitro studies indicated that certain derivatives possess antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. These findings highlight the potential of PFPS as an anticancer agent, warranting further investigation into its mechanism of action and efficacy in vivo .
The biological mechanisms underlying the activity of PFPS are still being elucidated. However, it is hypothesized that the presence of the sulfonate group enhances the compound's interaction with biological targets, potentially influencing pathways involved in cell proliferation and viral replication. The structural characteristics of PFPS may allow it to modulate enzyme activities or disrupt critical cellular processes, contributing to its observed biological effects.
Case Studies
- Antiviral Activity Study : A study conducted on various sulfonate esters derived from PFPS revealed significant inhibition of HIV-1 replication in cell culture models. The structure-activity relationship (SAR) analysis indicated that modifications to the sulfonate group could enhance antiviral potency .
- Antitumor Efficacy : In a recent investigation, PFPS derivatives were tested against MCF-7 breast cancer cells. Results showed a dose-dependent inhibition of cell growth, with some derivatives exhibiting IC50 values in the low micromolar range. This suggests that PFPS may act as a potential chemotherapeutic agent .
Data Summary
Property | Observation |
---|---|
Synthesis Yield | Approximately 76% |
Antiviral Activity | Effective against HIV-1 at micromolar levels |
Antitumor Activity | Significant antiproliferative effects on MCF-7 cells |
IC50 Values | Low micromolar range for certain derivatives |
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) pyridine-2-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4F5NO3S/c12-6-7(13)9(15)11(10(16)8(6)14)20-21(18,19)5-3-1-2-4-17-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNMTSONVAJCQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4F5NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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